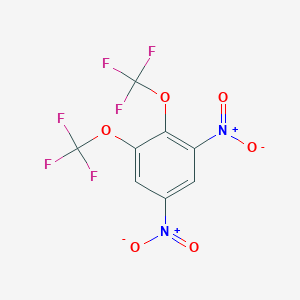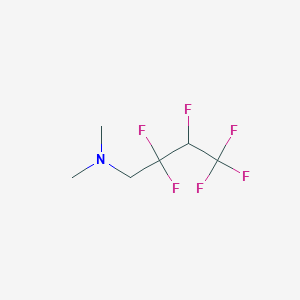
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene (1,2-BTFDB) is an organic compound with the chemical formula C6H2F6N4O4. It is a colorless crystalline solid that is insoluble in water and has a melting point of 146-148 °C. It is a nitroaromatic compound with a high degree of solubility in organic solvents. 1,2-BTFDB is used in a variety of scientific research applications, including drug development, catalysis, and materials science.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and dyes. Additionally, 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can be used in materials science as a precursor to polymers and other materials.
Mécanisme D'action
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has a nitroaromatic structure, which makes it an electron-withdrawing group. This gives it the ability to interact with other molecules, such as those found in pharmaceuticals, catalysts, and materials. It can also act as a Lewis acid, meaning it can donate an electron pair to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has been found to have antimicrobial and antifungal properties. It has also been found to have anti-inflammatory and antioxidant effects. Additionally, it has been found to have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene in laboratory experiments is its high degree of solubility in organic solvents. This makes it easy to work with and allows for a wide range of reactions to be performed. The main limitation is its low melting point of 146-148 °C, which makes it difficult to handle in some experiments.
Orientations Futures
Include further exploration of its antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it could be used in the development of new drugs and materials. It could also be investigated for its potential applications in catalyzing organic reactions. Finally, further research could be conducted to explore its potential use in cancer treatment.
Méthodes De Synthèse
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is synthesized by a two-step reaction of 2-trifluoromethoxy-3,5-dinitrobenzoic acid and sodium hydroxide. First, the acid is dissolved in water and sodium hydroxide is added. The reaction is then heated to reflux for several hours. Upon completion, the reaction mixture is cooled and the 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is extracted and purified by recrystallization.
Propriétés
IUPAC Name |
1,5-dinitro-2,3-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDXAJDGPNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)





![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)




